N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with a structure that includes a piperazine ring, a triazoloquinazolinone group, and a propanamide group . The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The triazoloquinazolinone group is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazolinone group (a fused six-membered and five-membered ring system with two nitrogen atoms). The propanamide group includes a carbonyl group (C=O) and an amide group (NH2) .Applications De Recherche Scientifique
Quality Control in Pharmaceutical Research A study by Danylchenko et al. (2018) developed quality control methods for a compound similar to the requested chemical, focusing on a derivative of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-one, demonstrating its potential as an antimalarial agent. This emphasizes the significance of quality control in the development of pharmaceutical compounds (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Antihistaminic Activity Gobinath et al. (2015) synthesized and evaluated a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, including derivatives similar to the requested compound, for H1-antihistaminic activity. This study highlights the potential use of such compounds in developing new antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).
Inotropic Activity in Cardiac Research Wu et al. (2012) investigated N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides with piperazine and 1,4-diazepane moieties for their inotropic activity. They found that most derivatives exhibited better in vitro positive inotropic activity than the existing drug, milrinone. This suggests the compound's potential in cardiac research (Wu, Ma, Niu, Cui, & Piao, 2012).
Antimicrobial Activity Hassan (2013) synthesized and evaluated the antimicrobial activity of some new pyrazoline and pyrazole derivatives, including compounds similar to the requested chemical. This indicates the possible use of such compounds in addressing bacterial and fungal infections (Hassan, 2013).
Antitumor Potential Li et al. (2020) synthesized novel quinazoline derivatives containing piperazine analogs, showing potent antiproliferative activities against various cancer cell lines. This highlights the compound's potential application in cancer research (Li, Chen, Hu, Zhu, Liu, Fu, Wang, & Ouyang, 2020).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
It’s worth noting that the presence of the piperazine ring in its structure could positively modulate the pharmacokinetic properties of the drug substance .
Propriétés
Numéro CAS |
2097924-51-9 |
---|---|
Formule moléculaire |
C29H36ClN7O2 |
Poids moléculaire |
550.1 |
Nom IUPAC |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C29H36ClN7O2/c1-21(2)12-14-36-28(39)24-8-3-4-9-25(24)37-26(32-33-29(36)37)10-11-27(38)31-13-15-34-16-18-35(19-17-34)23-7-5-6-22(30)20-23/h3-9,20-21H,10-19H2,1-2H3,(H,31,38) |
SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.